CID 71356663 CID 71356663
Brand Name: Vulcanchem
CAS No.: 24497-45-8
VCID: VC19661048
InChI: InChI=1S/B3H2N2/c1-2-5-3-4-1/h4-5H
SMILES:
Molecular Formula: B3H2N2
Molecular Weight: 62.5 g/mol

CID 71356663

CAS No.: 24497-45-8

Cat. No.: VC19661048

Molecular Formula: B3H2N2

Molecular Weight: 62.5 g/mol

* For research use only. Not for human or veterinary use.

CID 71356663 - 24497-45-8

Specification

CAS No. 24497-45-8
Molecular Formula B3H2N2
Molecular Weight 62.5 g/mol
Standard InChI InChI=1S/B3H2N2/c1-2-5-3-4-1/h4-5H
Standard InChI Key VZZDGJSAWDXGEE-UHFFFAOYSA-N
Canonical SMILES [B]1[B]N[B]N1

Introduction

Identification and Structural Characteristics

Chemical Identity

CID 71356663 is systematically named 1,3,2,4,5-Diazatriborolidine-2,4,5-triyl and carries the CAS registry number 24497-45-8 . Its molecular weight is 62.5 g/mol, derived from the formula B3H2N2\text{B}_3\text{H}_2\text{N}_2, which places it within the broader class of inorganic boron-nitrogen compounds .

Molecular Geometry

The compound’s SMILES notation, B]1B]1B]N$$B]N1, indicates a five-membered ring comprising three boron atoms and two nitrogen atoms . This structure is further corroborated by its InChIKey (VZZDGJSAWDXGEE-UHFFFAOYSA-N), which encodes stereochemical and connectivity details . X-ray crystallography or advanced computational modeling would be required to resolve its precise geometry, though MMFF94s force fields currently fail to generate conformers due to unsupported valences .

Table 1: Key Computed Properties of CID 71356663

PropertyValue
Molecular Weight62.5 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2
Topological Polar SA24.1 Ų
Heavy Atom Count5

Synthesis and Reactivity

Chemical Behavior

The compound’s reactivity is influenced by its electron-deficient boron centers. In diborane derivatives, boron atoms often act as Lewis acids, forming adducts with Lewis bases such as amines or ethers . CID 71356663’s cyclic structure may confer stability against hydrolysis compared to linear boron-nitrogen chains, though experimental verification is needed.

Physicochemical Properties

Stability and Bonding

The B–B bond length in related diborane(4) compounds averages 1.75 Å, as observed in B2(NC5H10)4\text{B}_2(\text{NC}_5\text{H}_{10})_4 . While CID 71356663’s exact bond lengths remain unmeasured, its cyclic framework likely imposes strain, affecting reactivity. The rotatable bond count of 0 underscores its rigidity .

Spectroscopic Features

Though experimental spectra are unavailable, computational models predict characteristic B–N stretching vibrations in the infrared region (1,300–1,500 cm1^{-1}). Nuclear magnetic resonance (NMR) would reveal distinct 11B^{11}\text{B} and 15N^{15}\text{N} chemical shifts, contingent on local electronic environments.

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